molecular formula C11H9NO3S B11790760 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid

Cat. No.: B11790760
M. Wt: 235.26 g/mol
InChI Key: JPWBSEMONHONID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid is a versatile chemical compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol . This compound features a benzoic acid core substituted with a hydroxy group and a 2-methylthiazol-4-yl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methylthiazole under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-oxo-3-(2-methylthiazol-4-yl)benzoic acid.

    Reduction: Formation of 4-hydroxy-3-(2-methylthiazol-4-yl)benzyl alcohol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid is unique due to the presence of both the hydroxybenzoic acid and thiazole moieties, which confer a combination of properties from both functional groups. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C11H9NO3S/c1-6-12-9(5-16-6)8-4-7(11(14)15)2-3-10(8)13/h2-5,13H,1H3,(H,14,15)

InChI Key

JPWBSEMONHONID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.